molecular formula C15H15N3O5 B11642924 Ethyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Ethyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B11642924
M. Wt: 317.30 g/mol
InChI Key: ZSWXBPWBKTXLBE-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrrolo ring, and an ethyl ester group. The presence of the methoxyphenyl group adds to its chemical diversity, making it a compound of interest in various fields of research.

Preparation Methods

The synthesis of Ethyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent . This reaction is often carried out in the presence of an alcohol, such as methanol or ethanol, under conventional or microwave heating . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. It has been observed to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions suggest that the compound can modulate cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Ethyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C15H15N3O5

Molecular Weight

317.30 g/mol

IUPAC Name

ethyl 5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C15H15N3O5/c1-3-23-15(21)12-10-11(16-17-12)14(20)18(13(10)19)8-4-6-9(22-2)7-5-8/h4-7,10-11,16H,3H2,1-2H3

InChI Key

ZSWXBPWBKTXLBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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